1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H24N4O4S and its molecular weight is 476.55. The purity is usually 95%.
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Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential pharmacological applications. It is primarily recognized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator , which suggests its role in modulating neuronal excitability and various physiological processes .
Structural Characteristics
This compound features a complex structure that includes:
- A dioxidotetrahydrothiophene moiety.
- A methoxyphenyl group.
- A pyrazolo[3,4-b]pyridine backbone.
The molecular formula is C25H23N5O4S, with a molecular weight of 468.57 g/mol . The unique combination of these structural elements contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with GIRK channels. By activating these channels, it can influence neuronal signaling pathways, potentially leading to therapeutic effects in conditions such as epilepsy and anxiety disorders . Additionally, it may have implications in cancer therapy due to its structural similarities with other bioactive compounds that exhibit anticancer properties .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF7. The IC50 values for these compounds were reported as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
9a | HeLa | 2.59 |
14g | MCF7 | 4.66 |
Doxorubicin | HeLa | 2.35 |
Doxorubicin | MCF7 | 4.57 |
Compound 9a showed the highest anticancer activity among the tested derivatives, indicating that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance biological efficacy .
Neuropharmacological Effects
In addition to its anticancer properties, the compound's ability to activate GIRK channels suggests potential neuropharmacological effects. Activation of these channels can lead to hyperpolarization of neurons, which may reduce excitability and provide therapeutic benefits in neurological disorders .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds highlights the unique aspects of This compound :
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Compound A | Methoxy and piperidinyl groups | Inhibitor of various pathways | Distinct piperidinyl substitution |
Compound B | Similar thiophene moiety | GIRK channel activator | Focused on acetamide derivatives |
This Compound | Dioxidotetrahydrothiophene moiety | GIRK channel activator | Potent selectivity for GIRK channels |
This table illustrates how this compound stands out due to its specific structural complexity and targeted biological activity compared to other derivatives .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-16-23-21(25(30)26-18-8-10-20(33-2)11-9-18)14-22(17-6-4-3-5-7-17)27-24(23)29(28-16)19-12-13-34(31,32)15-19/h3-11,14,19H,12-13,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKXHNZNVDVWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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